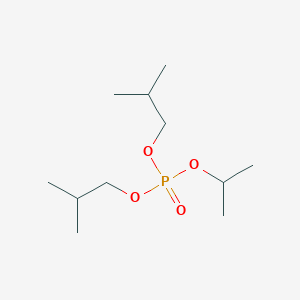
Bis(2-methylpropyl) propan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) propan-2-yl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2-methylpropyl groups and a propan-2-yl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Toluene or another suitable organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating in a reactor vessel, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) propan-2-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphate esters with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Substitution: Nucleophiles such as amines or thiols
Major Products
Hydrolysis: Phosphoric acid, 2-methylpropanol, and propan-2-ol
Oxidation: Phosphate esters
Substitution: Various substituted phosphate esters
Scientific Research Applications
Bis(2-methylpropyl) propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism by which bis(2-methylpropyl) propan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Another organophosphate compound with similar ester groups.
Triisobutyl phosphate: Contains three isobutyl groups attached to a phosphate moiety.
Isobutyl bis(2-methyl-2-propanyl) phosphate: A closely related compound with similar structural features.
Uniqueness
Bis(2-methylpropyl) propan-2-yl phosphate is unique due to its specific combination of 2-methylpropyl and propan-2-yl groups, which confer distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
CAS No. |
646450-42-2 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
bis(2-methylpropyl) propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3 |
InChI Key |
OUMYXPGHWVLMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


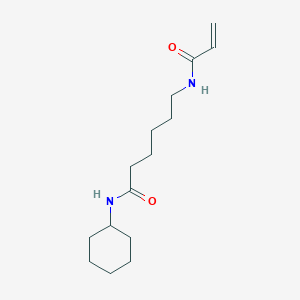

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
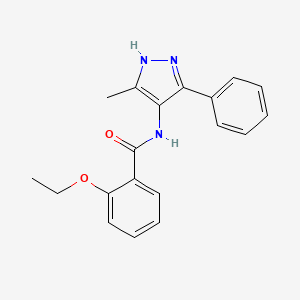
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
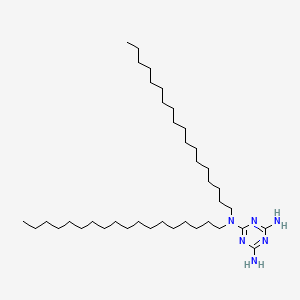
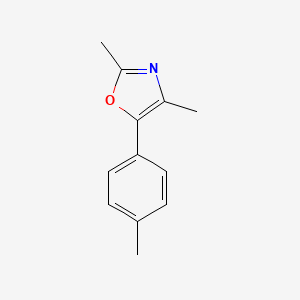
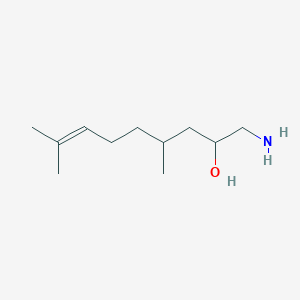
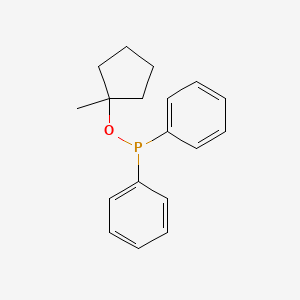

![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

